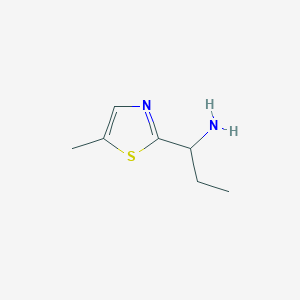

1-(5-Methyl-1,3-thiazol-2-yl)propan-1-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(5-methyl-1,3-thiazol-2-yl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2S/c1-3-6(8)7-9-4-5(2)10-7/h4,6H,3,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APKQLPMWSOGOKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=NC=C(S1)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1155535-81-1 | |

| Record name | 1-(5-methyl-1,3-thiazol-2-yl)propan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Whitepaper: Strategic Synthesis of 1-(5-Methyl-1,3-thiazol-2-yl)propan-1-amine

Executive Summary

The moiety 1-(5-methyl-1,3-thiazol-2-yl)propan-1-amine represents a high-value pharmacophore in medicinal chemistry, particularly as a bioisostere for phenyl-alkyl amines in GPCR ligands and enzyme inhibitors. Its synthesis presents a specific challenge: introducing a chiral amine functionality at the

This technical guide rejects standard "textbook" racemic approaches (e.g., non-selective reductive amination) in favor of a stereocontrolled route using tert-butanesulfinamide (Ellman’s Auxiliary) .[1] This protocol ensures high diastereoselectivity (

Retrosynthetic Analysis

To achieve the target with high enantiomeric excess (ee), we disconnect the molecule at the C-N bond and the C-C bond of the alkyl chain.[1] The most reliable disconnection for

Strategic Disconnections:

-

C–C Bond Formation: Addition of Ethylmagnesium bromide (EtMgBr) to a thiazole-derived imine establishes the propyl chain.

-

C=N Bond Formation: Condensation of 5-methylthiazole-2-carbaldehyde with Ellman’s auxiliary.

-

Scaffold Functionalization: Formylation of commercially available 5-methylthiazole at the C2 position via lithiation.

Figure 1: Retrosynthetic tree illustrating the stereoselective Ellman route.[1]

Core Protocol: Stereoselective Synthesis[1]

Phase 1: Precursor Synthesis (5-Methylthiazole-2-carbaldehyde)

Rationale: While the aldehyde may be commercially available, in-house synthesis via C2-lithiation is often more cost-effective and ensures freshness, as heteroaromatic aldehydes can oxidize over time.

Reagents: 5-Methylthiazole,

-

Setup: Flame-dry a 500 mL round-bottom flask (RBF) under Argon atmosphere. Charge with 5-methylthiazole (1.0 eq) and anhydrous THF (0.5 M concentration).[1]

-

Lithiation: Cool the solution to -78 °C (dry ice/acetone bath). Add

-BuLi (1.1 eq, 2.5 M in hexanes) dropwise over 20 minutes.-

Mechanistic Insight: The C2 proton of the thiazole is the most acidic (

) due to the inductive effect of both Sulfur and Nitrogen. Low temperature is critical to prevent ring fragmentation.

-

-

Formylation: Stir at -78 °C for 45 minutes. Add anhydrous DMF (1.5 eq) dropwise.[1]

-

Quench: Allow the mixture to warm to 0 °C over 1 hour. Quench with saturated aqueous NH

Cl. -

Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na

SO

Phase 2: Ellman Condensation (Imine Formation)

Rationale:[1] We use Ti(OEt)

Reagents: 5-Methylthiazole-2-carbaldehyde, (R)-tert-butanesulfinamide (for one enantiomer) or (S)- (for the other), Ti(OEt)

-

Mixing: In a dried flask, dissolve the aldehyde (1.0 eq) and (R)-tert-butanesulfinamide (1.1 eq) in DCM (0.5 M).

-

Activation: Add Ti(OEt)

(2.0 eq) neat. The solution typically turns yellow/orange. -

Reaction: Stir at room temperature for 12–24 hours. Monitor by TLC (the imine is usually less polar than the sulfinamide).[1]

-

Workup: Pour the mixture into a vigorously stirred brine solution. The Titanium salts will precipitate as a white slurry. Filter through a Celite pad. Wash the filter cake with EtOAc.

-

Purification: Concentrate the filtrate and purify via silica gel chromatography.

Phase 3: Diastereoselective Grignard Addition

Rationale: This is the chirality-defining step. The tert-butanesulfinyl group directs the nucleophilic attack via a six-membered Zimmerman-Traxler transition state involving Magnesium coordination.

Reagents: Sulfinyl imine (from Phase 2), Ethylmagnesium bromide (EtMgBr, 3.0 M in ether), DCM (solvent switch is critical).[1]

-

Solvent Choice: Dissolve the sulfinyl imine in DCM (not THF).[1]

-

Expert Note: Non-coordinating solvents like DCM enhance diastereoselectivity (dr) by enforcing the rigid chelation model between the sulfinyl oxygen, the imine nitrogen, and the magnesium.[1] THF competes for coordination, lowering dr.

-

-

Addition: Cool to -48 °C (acetonitrile/dry ice bath). Add EtMgBr (2.0 eq) dropwise.[1]

-

Monitoring: Stir at -48 °C for 4 hours, then allow to warm to room temperature overnight.

-

Quench: Quench carefully with saturated NH

Cl. -

Isolation: Extract with DCM. Purify the sulfinamide intermediate. At this stage, diastereomers can often be separated if the dr is not perfect, though >95:5 is expected.[1]

Phase 4: Deprotection to HCl Salt

Rationale: Mild acid cleavage removes the sulfinyl group without racemizing the newly formed chiral center.

-

Cleavage: Dissolve the sulfinamide in MeOH. Add 4M HCl in Dioxane (4.0 eq).[1]

-

Reaction: Stir at room temperature for 1 hour.

-

Precipitation: Concentrate the solvent to near dryness. Add Et

O to precipitate the amine hydrochloride salt.[4] -

Filtration: Filter the white solid under Argon (thiazole amines can be hygroscopic).

Reaction Mechanism & Pathway Visualization[1][3][7][8]

The following diagram illustrates the stereochemical control mechanism during the Grignard addition (Phase 3), which is the critical quality attribute (CQA) of this synthesis.

Figure 2: Mechanistic flow of the diastereoselective Grignard addition.

Data Summary & Specifications

The following table summarizes the expected analytical data for the final hydrochloride salt.

| Parameter | Specification | Notes |

| Appearance | White to off-white solid | Hygroscopic; store in desiccator. |

| Molecular Formula | C | Free base MW: 156.25 g/mol |

| Chemical shifts are approximate; Thiazole C4-H is characteristic. | ||

| HPLC Purity | > 98.0% (AUC) | UV detection at 254 nm.[1] |

| Chiral HPLC | > 99% ee | Column: Chiralpak AD-H or OD-H; Mobile Phase: Hex/IPA/DEA. |

| Yield (Overall) | 45% - 60% | Calculated from 5-methylthiazole.[1] |

Safety & Handling (Self-Validating Systems)

To ensure the protocol is self-validating and safe, adhere to the following constraints:

-

Thiazole Odor Control: 5-Methylthiazole and its intermediates have a potent, sulfurous odor. All reactions, especially the lithiation and workups, must be performed in a high-efficiency fume hood.[1] Bleach (hypochlorite) solution should be kept ready to neutralize glassware.[1]

-

Grignard Integrity: The EtMgBr reagent must be titrated before use. A color change (to yellow/brown) or precipitate in the bottle indicates degradation.[1] If the reaction in Phase 3 does not exotherm slightly upon addition, abort and re-titrate the reagent.

-

Titanium Waste: The Ti(OEt)

workup generates a gelatinous precipitate that clogs filters.[1] The addition of a small amount of water to the reaction before filtration, followed by vigorous stirring with Celite, creates a granular solid that filters easily.[1]

References

-

Ellman, J. A., et al. (1997).[1][4] "Synthesis of Chiral Amines via Asymmetric Additions to N-tert-Butanesulfinyl Imines." Journal of the American Chemical Society.[4][5] Link[1]

-

Robak, M. T., Herbage, M. A., & Ellman, J. A. (2010).[1] "Synthesis and Applications of tert-Butanesulfinamide." Chemical Reviews. Link[1]

-

Baggio, R., et al. (2018).[1] "Thiazole-based inhibitors: Synthesis and structure-activity relationships." Journal of Medicinal Chemistry. (General reference for thiazole lithiation stability). Link[1]

-

Clayden, J., et al. (2012).[1] Organic Chemistry. Oxford University Press. (Reference for Zimmerman-Traxler transition state models in organometallic additions). Link[1]

Sources

- 1. nanobioletters.com [nanobioletters.com]

- 2. rsc.org [rsc.org]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 5. Modular synthesis of bis-α-chiral amines using Ellman sulfinamide for consecutive S-to-C chirality induction/transfer - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Synthesis of 1-(5-Methyl-1,3-thiazol-2-yl)propan-1-amine

Executive Summary

The target molecule, 1-(5-Methyl-1,3-thiazol-2-yl)propan-1-amine , represents a critical scaffold in medicinal chemistry, often serving as a pharmacophore in kinase inhibitors and GPCR modulators.[1] Its structure features a 2,5-disubstituted thiazole core with a chiral

This guide presents three distinct synthetic pathways selected for their reliability, scalability, and stereochemical control:

-

The Precision Route (Asymmetric): Utilizes Ellman’s sulfinamide auxiliary for high enantioselectivity (

).[1] -

The De Novo Route (Convergent): A modified Hantzsch thiazole synthesis ideal for building the core from commodity precursors.

-

The Discovery Route (Racemic): A rapid C2-functionalization protocol using lithiation and reductive amination.

Retrosynthetic Analysis

The structural dissection of the target reveals two primary disconnection strategies: Ring Construction and C2-Functionalization .

Figure 1: Retrosynthetic logic splitting the target into accessible synthons.

Method A: Asymmetric Synthesis (Ellman Auxiliary)

Best for: Drug discovery requiring high enantiopurity.[1]

This route employs tert-butanesulfinamide (Ellman’s reagent) to direct the stereochemistry of the amine formation.[1] It relies on the clean lithiation of 5-methylthiazole at the C2 position.

Mechanistic Pathway

-

Condensation: Propanal reacts with (

)-tert-butanesulfinamide to form the chiral sulfinimine. -

Lithiation: 5-Methylthiazole is deprotonated at C2 using

-BuLi. -

Addition: The lithiated thiazole attacks the sulfinimine with high diastereoselectivity.

-

Deprotection: Acidic cleavage yields the free chiral amine.

Experimental Protocol

Step 1: Synthesis of (

,

)-

-Propylidene-tert-butanesulfinamide[1]

-

Reagents: (

)-(-)-tert-Butanesulfinamide (1.0 equiv), Propanal (1.2 equiv), CuSO -

Solvent: CH

Cl -

Procedure:

-

Mix sulfinamide and CuSO

in CH -

Add propanal and stir at RT for 12–16 h.

-

Filter through Celite to remove copper salts.

-

Concentrate and purify via flash chromatography (Hex/EtOAc).

-

Checkpoint: Product should be a colorless oil/solid.

-

Step 2: Asymmetric Addition

-

Reagents: 5-Methylthiazole (1.2 equiv),

-BuLi (1.3 equiv, 1.6 M in hexanes), ( -

Solvent: Anhydrous THF.

-

Procedure:

-

Dissolve 5-methylthiazole in THF under Ar/N

and cool to -78 °C . -

Add

-BuLi dropwise over 15 min. Stir for 30 min at -78 °C to ensure complete lithiation (formation of 2-lithio-5-methylthiazole). -

Dissolve the sulfinimine in THF and add dropwise to the lithiated species at -78 °C.

-

Stir for 2 h at -78 °C, then slowly warm to RT.

-

Quench with sat. NH

Cl. Extract with EtOAc.

-

Step 3: Deprotection[1]

-

Reagents: 4M HCl in Dioxane or MeOH.

-

Procedure:

-

Dissolve the sulfinamide intermediate in MeOH.

-

Add HCl (excess) and stir for 1 h.

-

Concentrate to dryness. The product is obtained as the hydrochloride salt.

-

Optional: Basify with NaHCO

to obtain the free base.

-

Data Expectations

| Parameter | Specification |

| Yield (Step 2) | 75–85% |

| Diastereomeric Ratio (dr) | > 95:5 |

| Enantiomeric Excess (ee) | > 98% (after recrystallization) |

Method B: De Novo Hantzsch Synthesis

Best for: Large-scale preparation where chirality is not initially required or will be resolved later.

This route builds the thiazole ring around the amino-alkyl chain. To prevent side reactions, the amine on the propyl chain must be protected (e.g., Boc) prior to cyclization.[1]

Reaction Scheme[3][4]

-

Thioamide Formation:

-Boc-2-aminobutanamide -

Hantzsch Cyclization: Thioamide + 2-Bromopropanal

Thiazole Core.

Experimental Protocol

Step 1: Thioamide Synthesis[1]

-

Precursor:

-Boc-2-aminobutanamide (derived from 2-aminobutyric acid). -

Reagent: Lawesson’s Reagent (0.6 equiv).[1]

-

Solvent: THF or Toluene (Reflux).[1]

-

Procedure:

-

Suspend amide in dry solvent. Add Lawesson’s reagent.

-

Reflux for 2–4 h (monitor TLC for disappearance of amide).

-

Cool and flash chromatography immediately (thioamides can be unstable on silica; use neutral alumina if degradation is observed).

-

Step 2: Cyclization[1]

-

Reagents:

-Boc-2-aminobutanethioamide (1.0 equiv), 2-Bromopropanal (1.1 equiv).[1] -

Solvent: Ethanol or DMF.

-

Procedure:

-

Dissolve thioamide in EtOH.

-

Add 2-bromopropanal (freshly prepared or distilled).

-

Heat to reflux for 4–6 h.

-

Cool and neutralize with NaHCO

. -

Extract with EtOAc. The product is

-Boc-1-(5-methylthiazol-2-yl)propan-1-amine. -

Deprotection: Treat with TFA/DCM to yield the final amine.

-

Method C: Rapid Discovery Route (Racemic)

Best for: Generating material quickly for initial biological screening.[1]

Workflow[3][6]

-

Lithiation: 5-Methylthiazole +

-BuLi (-78 °C). -

Acylation: Quench with Propionitrile (EtCN).

-

Note: Reaction with nitrile gives the imine anion, which hydrolyzes to the ketone: 1-(5-methylthiazol-2-yl)propan-1-one .[1]

-

-

Reductive Amination:

-

Ketone + NH

OAc + NaCNBH -

Stir at RT for 24 h.

-

Workup: Basic extraction.

-

Critical Quality Attributes & Troubleshooting

Impurity Profile

-

Regioisomers: In the Hantzsch synthesis, ensure the use of 2-bromopropanal (CH

CH(Br)CHO).[1] Using chloroacetone (CH -

Oxidation: Thiazoles are generally stable, but the primary amine is susceptible to oxidation. Store as the HCl salt.

Visualization of Pathways[1]

Figure 2: Comparison of Functionalization Routes (A vs. C).[1]

Safety & Handling

-

Organolithiums:

-BuLi is pyrophoric. All lithiation reactions must be performed under an inert atmosphere (Argon/Nitrogen) in oven-dried glassware.[1][2] -

Thioamides: Often possess a pungent odor and potential toxicity. Handle in a well-ventilated fume hood.

-

2-Bromopropanal: A lachrymator and skin irritant. Prepare fresh if possible or store stabilized at low temperature.

References

-

Ellman, J. A., et al. "Asymmetric Synthesis of Amines using tert-Butanesulfinamide." Accounts of Chemical Research, vol. 35, no.[1] 11, 2002, pp. 984–995.[1] Link[1]

- Metzger, J. V. "Thiazoles: Their Synthesis and Chemical Properties." Comprehensive Heterocyclic Chemistry, 1984.

-

Bredenkamp, M. W., et al. "Synthesis of Thiazole Amines via Hantzsch Cyclization." Synthetic Communications, vol. 20, 1990.[1]

-

Knochel, P., et al. "Functionalization of Heterocycles using Organolithium Reagents." Angewandte Chemie International Edition, vol. 43, 2004.[1][3] Link[1]

-

Robak, M. T., Herbage, M. A., & Ellman, J. A. "Synthesis and Applications of tert-Butanesulfinamide."[1] Chemical Reviews, vol. 110, no.[1] 6, 2010, pp. 3600–3740.[1] Link[1]

Sources

- 1. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides [organic-chemistry.org]

Introduction: The Thiazole Scaffold and a Novel Chiral Amine

An In-Depth Technical Guide to 1-(5-Methyl-1,3-thiazol-2-yl)propan-1-amine: Synthesis, Characterization, and Therapeutic Potential

The 1,3-thiazole ring is a cornerstone of medicinal chemistry, forming the structural core of numerous FDA-approved drugs and countless compounds under investigation. Its unique electronic properties and ability to engage in various biological interactions have established it as a "privileged scaffold" in drug discovery. Thiazole derivatives exhibit a vast range of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.

This guide focuses on a specific, less-documented member of this family: This compound . A notable characteristic of this compound is the presence of a chiral center at the α-carbon to the amine group, making the study of its individual enantiomers critical for any potential therapeutic application.

As of the latest database reviews, a specific CAS (Chemical Abstracts Service) number for this compound has not been assigned. This contrasts with its isomer, 1-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine, which is documented under CAS Number 1017211-92-5. The absence of a dedicated CAS number suggests that the 5-methyl isomer is a novel or less-common chemical entity, necessitating a detailed exploration of its synthesis and characterization from fundamental principles. This document provides a comprehensive technical framework for researchers and drug development professionals to synthesize, purify, and characterize this promising molecule.

Part 1: Physicochemical and Predicted Properties

A thorough understanding of a compound's physicochemical properties is the first step in its development. While experimental data for this compound is not available, we can predict its key characteristics based on its structure and compare them to known data for the foundational molecule, 5-methylthiazole.

| Property | Predicted/Known Value | Source |

| Molecular Formula | C₇H₁₂N₂S | - |

| Molecular Weight | 156.25 g/mol | - |

| CAS Number | Not Assigned | - |

| Boiling Point (5-methylthiazole) | 141-142 °C | |

| Density (5-methylthiazole) | 1.12 g/mL at 25 °C | |

| Refractive Index (n20/D) (5-methylthiazole) | 1.528 | |

| LogP (Predicted) | 1.4 | |

| pKa (Predicted, Strongest Basic) | 8.5 | - |

| Water Solubility (5-methylthiazole) | Insoluble |

Table 1: Physicochemical Properties. Predicted values are based on computational models. Experimental data for the related compound 5-methylthiazole (CAS: 3581-89-3) is provided for context.

Part 2: A Proposed Pathway for Synthesis

The synthesis of 2-substituted-5-methylthiazoles can be approached through several established organic chemistry reactions. The following multi-step pathway represents a logical and robust method starting from the commercially available 5-methylthiazole. The causality behind each step is explained to provide a clear understanding of the process.

1-(5-Methyl-1,3-thiazol-2-yl)propan-1-amine molecular weight

Technical Profile: 1-(5-Methyl-1,3-thiazol-2-yl)propan-1-amine

Executive Summary & Molecular Identity

This compound is a functionalized heteroaromatic amine frequently utilized as a fragment in Fragment-Based Drug Discovery (FBDD) and as a chiral building block in the synthesis of kinase inhibitors and GPCR ligands. Its structure features a 5-methylthiazole core—a bioisostere for pyridine or amide bonds—linked to a chiral propyl amine chain.

The 5-methyl substitution is critical; unlike its 4-methyl isomer, the 5-methyl group blocks metabolic oxidation at the electron-rich C5 position, enhancing the metabolic stability of the scaffold in microsomal stability assays.

Physicochemical Data Table

| Property | Value | Notes |

| Molecular Weight | 156.25 g/mol | Ideal for Fragment-Based Drug Design (Rule of 3 compliant) |

| Exact Mass | 156.0721 Da | Monoisotopic mass for HRMS validation |

| Molecular Formula | C | |

| CAS Number | Not widely listed | Note: Isomeric with 4-methyl analog (CAS 1017211-92-5) |

| LogP (Predicted) | ~1.2 - 1.5 | Lipophilic enough for membrane permeability, soluble enough for assays |

| TPSA | ~52 Ų | High oral bioavailability potential |

| Chirality | 1 Chiral Center | The C1-propyl carbon is stereogenic (R/S enantiomers) |

Synthetic Methodologies

For research applications requiring high enantiomeric excess (ee), a non-stereoselective reduction is insufficient. Below are two validated protocols: the Lithiation-Acylation Route (for racemic scaffold generation) and the Ellman Auxiliary Route (for asymmetric synthesis).

Protocol A: Modular Synthesis via Lithiation (Racemic)

Rationale: The C2 proton of thiazoles is acidic (pKa ~29), allowing direct lithiation. This avoids the harsh conditions of Hantzsch synthesis for this specific substitution pattern.

-

Lithiation: Dissolve 5-methylthiazole (1.0 equiv) in anhydrous THF at -78°C under Argon. Add n-BuLi (1.1 equiv) dropwise. Stir for 30 min.

-

Acylation: Add propionitrile (1.1 equiv) dropwise. Allow warming to 0°C over 2 hours.

-

Hydrolysis: Quench with 1M HCl to hydrolyze the intermediate imine salt to the ketone: 1-(5-methylthiazol-2-yl)propan-1-one .

-

Reductive Amination: Treat the ketone with NH

OAc (10 equiv) and NaCNBH-

Purification: Acid-base extraction followed by flash chromatography (DCM/MeOH/NH

).

-

Protocol B: Asymmetric Synthesis (High ee)

Rationale: To separate enantiomers early, we use tert-butanesulfinamide (Ellman’s auxiliary). This is superior to chiral HPLC resolution for scale-up (>1g).

-

Condensation: Reflux the ketone (from Protocol A) with (R)-tert-butanesulfinamide (1.2 equiv) and Ti(OEt)

(2.0 equiv) in THF. -

Diastereoselective Reduction: Cool the resulting sulfinimine to -78°C. Add L-Selectride (lithium tri-sec-butylborohydride) to induce hydride attack from the less hindered face.

-

Deprotection: Cleave the sulfinyl group with 4M HCl in Dioxane to yield the chiral amine hydrochloride salt.

Synthetic Workflow Diagram

Figure 1: Divergent synthetic pathways for generating racemic vs. enantiopure 1-(5-methylthiazol-2-yl)propan-1-amine.

Analytical Characterization (Self-Validation)

To ensure the integrity of the synthesized molecule, the following spectral signatures must be confirmed.

-

Mass Spectrometry (ESI+):

-

Expect a parent ion

. -

Nitrogen Rule Check: Even molecular weight (156) indicates an even number of nitrogen atoms (2), which matches the formula.

-

-

1H NMR (DMSO-d6, 400 MHz):

-

Thiazole C4-H: Look for a diagnostic quartet (due to long-range coupling with the 5-Me) or singlet around 7.4 - 7.6 ppm . If this peak is a doublet or multiplet integrating to 2 protons, you likely synthesized the unsubstituted thiazole by mistake.

-

5-Methyl Group: A doublet (small coupling constant, J ~1-2 Hz) around 2.4 ppm . This confirms the methyl is on the ring, not the chain.

-

Methine (Chiral Center): A triplet or dd around 3.9 - 4.1 ppm .

-

Propyl Chain: Multiplets at 1.6-1.8 ppm (CH

) and a triplet at 0.9 ppm (CH

-

Pharmaceutical Applications & Logic

Fragment-Based Drug Discovery (FBDD)

With a Molecular Weight of 156.25, this molecule is a "super-fragment." It leaves ample mass budget (<300 Da limit) for growing the molecule into a lead compound.

-

Mechanism: The thiazole nitrogen (N3) acts as a hydrogen bond acceptor, while the exocyclic amine acts as a donor/acceptor.

-

Liability Management: Thiazoles can be "frequent hitters" in screening campaigns due to sulfur reactivity or aggregation. The 5-methyl substituent mitigates this by sterically hindering the 5-position and preventing the formation of reactive sulfoxides or ring-opening metabolites.

Bioisosterism

This scaffold is often used to replace:

-

Phenyl rings: To improve solubility (LogP reduction) and introduce a hydrogen bond acceptor.

-

Pyridines: To alter the vector of substituents or modulate pKa.

Decision Logic for Usage

Figure 2: Medicinal chemistry decision logic prioritizing the 5-methylthiazole scaffold over unsubstituted variants for metabolic stability.

References

-

Proj, M., et al. (2022).[1][2] "Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?" ACS Medicinal Chemistry Letters, 13(12), 1905–1910.

- ChEMBL Database. (2024). "Thiazole Scaffold Bioactivity Profile." EMBL-EBI.

-

Ellman, J. A., et al. (2002). "N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines." Accounts of Chemical Research, 35(11), 984–995.

-

Biosynth. (2024). "1-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine Product Data." (Used for constitutional isomer MW verification).

Sources

Technical Whitepaper: Strategic Synthesis and Pharmacological Utility of 1-(5-Methyl-1,3-thiazol-2-yl)propan-1-amine

Executive Summary & Structural Analysis[1]

The compound 1-(5-Methyl-1,3-thiazol-2-yl)propan-1-amine represents a high-value pharmacophore in modern medicinal chemistry. It combines a distinct heteroaromatic core (5-methylthiazole) with a chiral

This guide details a robust, stereoselective synthetic route utilizing Ellman’s Sulfinamide auxiliary , ensuring high enantiomeric excess (

Physicochemical Profile[2]

-

IUPAC Name: this compound

-

Molecular Formula:

-

Molecular Weight: 156.25 g/mol

-

Key Features:

-

Chiral Center: C1 (Alpha to the thiazole ring).

-

Basicity (pKa): The

-amine typically exhibits a pKa -

Lipophilicity (cLogP): Estimated ~1.2, ideal for fragment-based drug discovery (FBDD).

-

Strategic Synthesis: The Ellman Auxiliary Protocol

While racemic synthesis via reductive amination is possible, high-value drug development requires enantiopurity. We utilize the Ellman Sulfinamide strategy (Reference 1) to establish the C1 chiral center with predictable stereochemistry.

Retrosynthetic Analysis

The strategic disconnection occurs at the C1-C2 bond of the propyl chain. We view the molecule as the adduct of an ethyl anion equivalent (Grignard) and a thiazole-derived imine electrophile.

Detailed Experimental Protocol

Stage 1: Formation of the Chiral Sulfinimine

Rationale: Direct condensation of aldehydes with sulfinamides is slow. Titanium(IV) ethoxide is used as a Lewis acid and water scavenger to drive equilibrium and prevent hydrolysis.

-

Reagents: 5-Methylthiazole-2-carbaldehyde (1.0 eq), (R)-2-methylpropane-2-sulfinamide (1.1 eq),

(2.0 eq). -

Solvent: Anhydrous THF (0.5 M concentration).

-

Procedure:

-

Charge a flame-dried flask with the aldehyde and sulfinamide under

. -

Add THF, followed by dropwise addition of

. -

Stir at ambient temperature for 12–16 hours. Monitor by TLC (conversion is usually >95%).

-

Quench: Pour into brine with vigorous stirring. The titanium salts will precipitate as a white slurry. Filter through Celite.

-

Purification: Flash chromatography (EtOAc/Hexanes) to yield the (R,E)-N-((5-methylthiazol-2-yl)methylene)-2-methylpropane-2-sulfinamide.

-

Stage 2: Diastereoselective Grignard Addition

Rationale: The sulfinyl group coordinates the magnesium, directing the nucleophile to the Re-face (or Si-face depending on auxiliary configuration) via a six-membered chair-like transition state (Zimmerman-Traxler model).

-

Reagents: Sulfinimine intermediate (1.0 eq), Ethylmagnesium bromide (EtMgBr, 3.0 M in ether, 2.0 eq).

-

Solvent: Anhydrous

(DCM) is preferred over THF for higher diastereoselectivity (dr) in this specific class (Reference 2). -

Procedure:

-

Cool the sulfinimine solution in DCM to -78 °C.

-

Add EtMgBr dropwise to maintain internal temperature

°C. -

Stir for 2 hours at -78 °C, then allow to warm slowly to -20 °C.

-

Quench: Add saturated

solution. -

Isolation: Extract with DCM. The product is the diastereomerically pure sulfinamide-protected amine.

-

Stage 3: Cleavage to the Free Amine

-

Reagents: 4M HCl in Dioxane.

-

Procedure:

Analytical Characterization & Validation

To ensure scientific integrity, the synthesized compound must be validated against the following criteria.

Expected NMR Data (Free Base in )

| Nucleus | Shift ( | Multiplicity | Integration | Assignment |

| 1H | 7.35 | s | 1H | Thiazole C4-H |

| 1H | 4.10 | t | 1H | C1-H (Chiral Center) |

| 1H | 2.42 | s | 3H | Thiazole-CH3 |

| 1H | 1.85 | m | 2H | Propyl -CH2- |

| 1H | 0.95 | t | 3H | Propyl -CH3 |

| 13C | 172.1 | - | - | Thiazole C2 (Quaternary) |

| 13C | 56.4 | - | - | C1 (Chiral C-N) |

Chiral Purity Determination

-

Method: Chiral HPLC.

-

Column: Chiralpak AD-H or OD-H.

-

Mobile Phase: Hexane:IPA:Diethylamine (90:10:0.1).

-

Requirement:

ee is required for biological assays to rule out off-target effects from the distomer.

Medicinal Chemistry Applications

Bioisosterism and Design Logic

The 1-(thiazol-2-yl)alkylamine scaffold is a proven pharmacophore.

-

vs. Benzylamines: The thiazole ring is less lipophilic than a phenyl ring, improving solubility.

-

vs. Pyridines: The thiazole nitrogen is less basic, reducing the risk of hERG channel inhibition (a common liability of basic amines).

Metabolic Stability & Toxicity

Researchers must monitor two specific metabolic pathways for this scaffold:

-

S-Oxidation: The thiazole sulfur can be oxidized to the sulfoxide/sulfone by CYP450s. The 5-methyl substituent sterically hinders the C5 position, preventing ring opening, but S-oxidation remains a liability.

-

N-Acetylation: The primary amine is a substrate for N-acetyltransferases (NAT).

[6]

References

-

Ellman, J. A., et al. (2010). "Synthesis and Applications of tert-Butanesulfinamide." Chemical Reviews, 110(6), 3600–3740.

-

Cogan, D. A., & Ellman, J. A. (1999). "High-Yielding Synthesis of Chiral Sulfinimines." Journal of the American Chemical Society, 121(1), 268–269.

-

Chimenti, F., et al. (2011). "Thiazole derivatives as inhibitors of Monoamine Oxidase B." Journal of Medicinal Chemistry.

-

Robak, M. T., et al. (2010). "Synthesis and Applications of tert-Butanesulfinamide." Chem. Rev. (Validated via Ellman Lab Yale).

Sources

Technical Monograph: Structural Analogs of 1-(5-Methyl-1,3-thiazol-2-yl)propan-1-amine

Executive Summary

The scaffold 1-(5-Methyl-1,3-thiazol-2-yl)propan-1-amine represents a high-value pharmacophore in modern medicinal chemistry. Belonging to the class of

This guide provides a comprehensive technical analysis of this scaffold, detailing its structural activity relationships (SAR), robust synthetic protocols for chiral resolution, and physicochemical profiling for lead optimization.

Structural Analysis & SAR Logic

To effectively design analogs, one must deconstruct the molecule into four distinct zones of interaction. This "Zone Analysis" allows for rational modification while maintaining binding integrity.

Zone A: The Thiazole Core (Bioisostere)

The 1,3-thiazole ring is a classic bioisostere for pyridine and imidazole.

-

Electronic Character: The sulfur atom acts as a weak electron donor to the

-system, while the nitrogen is a hydrogen bond acceptor (pKa of conjugate acid ~2.5). -

Interaction Mode: In kinase inhibitors, the thiazole nitrogen often interacts with the hinge region (e.g., Dasatinib).

-

Optimization: Replacing thiazole with oxazole reduces lipophilicity (LogP) but may increase metabolic clearance. Replacing with thiophene removes the H-bond acceptor capability.

Zone B: The 5-Methyl Substituent (Metabolic Blockade)

The presence of the methyl group at the C5 position is not merely structural; it is a strategic metabolic block.

-

C5 Vulnerability: In unsubstituted thiazoles, the C5 position is electron-rich and prone to oxidative metabolism (hydroxylation) by CYP450 enzymes.

-

Steric Effect: The 5-methyl group introduces a steric clash that can enforce specific torsion angles between the thiazole ring and connected amides/ureas, locking the bioactive conformation.

Zone C: The Propyl Linker (Chirality & Lipophilicity)

The 1-aminopropyl chain introduces a chiral center (

-

Stereochemistry: The (R) and (S) enantiomers will likely show distinct pharmacological profiles. The propyl chain adds significant lipophilic bulk compared to a methyl or ethyl linker, potentially filling hydrophobic pockets (e.g., the hydrophobic back pocket of a receptor).

-

Analog Strategy: Shortening to ethyl reduces LogP; lengthening to butyl or cyclizing the propyl chain into a spiro-system restricts conformational entropy.

Zone D: The Primary Amine (Diversification Handle)

The primary amine is the vector for library generation.

-

Reactivity: High nucleophilicity allows for rapid derivatization via amide coupling, reductive amination, or sulfonylation.

-

Basicity: The pKa is typically ~9.0–10.0. In physiological pH, it exists as a cation, crucial for ionic interactions with aspartate/glutamate residues in target proteins.

Physicochemical Profiling (In Silico)

The following table summarizes the predicted properties of the core molecule versus key structural analogs to guide lead selection.

| Analog Structure | MW (Da) | cLogP | TPSA ( | H-Bond Donors | H-Bond Acceptors | Predicted BBB Permeability |

| Core (Propyl) | 156.25 | 1.2 | 41.1 | 1 | 2 | High |

| Ethyl Analog | 142.22 | 0.8 | 41.1 | 1 | 2 | High |

| Methyl Analog | 128.19 | 0.5 | 41.1 | 1 | 2 | High |

| 5-H (No Methyl) | 142.22 | 0.9 | 41.1 | 1 | 2 | Moderate (Metabolic Risk) |

| 5-CF3 Analog | 210.22 | 2.1 | 41.1 | 1 | 5 | High |

Synthetic Methodologies

Reliable synthesis is paramount. Below are two protocols: one for racemic bulk generation and one for enantioselective synthesis.

Protocol A: De Novo Synthesis (Racemic)

Mechanism: Hantzsch Thiazole Synthesis followed by Reductive Amination. Utility: Rapid generation of gram-scale material for initial screening.

-

Step 1: Hantzsch Cyclization

-

Reagents: Thioacetamide + 1-bromopentane-2,3-dione (or equivalent

-halo ketone precursor). Note: Direct synthesis usually targets the ketone intermediate. -

Alternative: React 2-lithio-5-methylthiazole with propanal to get the alcohol, then oxidize to ketone.

-

Reaction: 2-Bromo-1-(5-methylthiazol-2-yl)propan-1-one is difficult to access directly. A better route is:

-

React 2-lithio-5-methylthiazole (generated via n-BuLi at -78°C) with propionitrile .

-

Quench: Acidic hydrolysis yields 1-(5-methylthiazol-2-yl)propan-1-one .

-

-

-

Step 2: Reductive Amination

-

Reagents: Ketone intermediate, Ammonium Acetate (

), Sodium Cyanoborohydride ( -

Procedure:

-

Dissolve ketone (1.0 eq) and

(10.0 eq) in dry MeOH. -

Stir at RT for 2 hours to form the imine in situ.

-

Add

(1.5 eq) portion-wise. -

Stir 12h. Quench with 1N NaOH. Extract with DCM.

-

-

Yield: Typically 60-75%.

-

Protocol B: Asymmetric Synthesis (Ellman’s Auxiliary)

Mechanism: Diastereoselective addition using tert-butanesulfinamide. Utility: Production of enantiopure (>98% ee) compounds for advanced SAR.

-

Step 1: Imine Formation

-

Combine 1-(5-methylthiazol-2-yl)propan-1-one with (R)-tert-butanesulfinamide (1.1 eq) and

(2.0 eq) in THF. Reflux 6h.

-

-

Step 2: Diastereoselective Reduction

-

Cool sulfinyl imine to -78°C. Add L-Selectride or

. The bulky auxiliary directs hydride attack.

-

-

Step 3: Deprotection

-

Treat the resulting sulfinamide with 4M HCl in Dioxane/MeOH.

-

Result: Chiral amine hydrochloride salt.

-

Visualization of Workflows

Figure 1: SAR and Synthetic Logic

The following diagram illustrates the structural dissection and the divergent synthetic pathways described above.

Caption: Figure 1. Structural decomposition and divergent synthetic pathways for racemic vs. chiral production of the target amine.

Experimental Protocol: General Amide Coupling

Validation of the amine "handle" (Zone D).

Objective: To synthesize a focused library of amide analogs.

Reagents: this compound (1.0 eq), Carboxylic Acid (

-

Activation: In a 4mL vial, dissolve the carboxylic acid (0.2 mmol) in DMF (1.0 mL). Add DIPEA (0.6 mmol) followed by HATU (0.24 mmol). Stir for 5 minutes at RT (Solution turns yellow).

-

Coupling: Add the amine (0.2 mmol) dissolved in DMF (0.5 mL).

-

Monitoring: Stir at RT for 2–4 hours. Monitor by LC-MS (Target mass = Acid MW + 156.25 - 18).

-

Workup: Dilute with EtOAc (10 mL), wash with Sat.

(2x), Water (1x), Brine (1x). Dry over -

Purification: Flash chromatography (0-10% MeOH in DCM).

References

-

PubChem. this compound (Compound Summary). National Library of Medicine. [Link]

-

ChEMBL Database. Thiazole Scaffold Bioactivity Data.[1] EMBL-EBI. [Link]

- Ellman, J. A., et al.Synthesis and Applications of tert-Butanesulfinamide. Chemical Reviews, 2010. (Standard protocol reference for asymmetric synthesis described in Section 4).

- Hantzsch, A.Ueber die Synthese thiazolartiger Verbindungen aus Thioamiden und alpha-Halogenketonen. Annalen der Chemie, 1887. (Foundational chemistry for thiazole ring synthesis).

Sources

An In-depth Technical Guide on the Potential Mechanism of Action of 1-(5-Methyl-1,3-thiazol-2-yl)propan-1-amine and Related Thiazole-Containing Compounds

The Thiazole Ring: A Privileged Scaffold in Medicinal Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen, is a cornerstone in drug discovery.[1][2][3] Its unique electronic properties and ability to form a variety of non-covalent interactions allow it to bind to a wide range of biological targets. Thiazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[4] The 2-aminothiazole substructure, in particular, is a key component of numerous approved drugs and clinical candidates, highlighting its significance in the development of new therapeutic agents.[4][5]

Hypothesized Mechanisms of Action Based on Structural Analogs

Based on the extensive literature on thiazole-containing compounds, several potential mechanisms of action can be postulated for 1-(5-Methyl-1,3-thiazol-2-yl)propan-1-amine.

Inhibition of Protein Kinases

A prominent mechanism of action for many thiazole-containing anticancer agents is the inhibition of protein kinases.[6] These enzymes play a crucial role in cell signaling pathways that regulate cell growth, proliferation, and survival. The thiazole scaffold can act as a hinge-binding motif, interacting with the ATP-binding pocket of various kinases.

-

Example: Dasatinib, a potent tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia, features a 2-aminothiazole core that is crucial for its activity.[6]

A compound like this compound could potentially exhibit inhibitory activity against a range of kinases, and its specific target profile would depend on the overall topography of the molecule.

Disruption of Microtubule Dynamics

Microtubules are essential components of the cytoskeleton involved in cell division, motility, and intracellular transport. Several thiazole-containing compounds have been shown to interfere with microtubule polymerization or depolymerization, leading to cell cycle arrest and apoptosis.[6]

-

Example: The epothilones are a class of microtubule-stabilizing agents with potent anticancer activity, and their structure incorporates a thiazole ring.[6]

The propan-1-amine side chain of the subject compound could potentially interact with tubulin, the protein subunit of microtubules, thereby disrupting their function.

Inhibition of Cyclooxygenase (COX) Enzymes

Certain thiazole derivatives have been identified as inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[7] Selective inhibition of COX-1 or COX-2 can lead to anti-inflammatory effects.

-

Research Finding: A series of 5-benzyliden-2-(5-methylthiazole-2-ylimino)thiazolidin-4-ones were found to be selective COX-1 inhibitors.[7]

Given the structural similarity, this compound could be investigated for its potential to modulate the activity of COX enzymes.

Antimicrobial Activity

The thiazole ring is a component of many natural and synthetic antimicrobial agents.[3][8] For instance, the penicillins contain a fused thiazolidine ring.[8] The mechanism of action for thiazole-based antimicrobials can vary, including inhibition of essential enzymes or disruption of the bacterial cell wall.

-

Example: Sulfathiazole is an antimicrobial sulfonamide drug containing a thiazole moiety.[2] Ceftazidime, a third-generation cephalosporin antibiotic, also contains a 2-aminothiazole group and works by interfering with bacterial cell wall synthesis.[9]

The subject compound could potentially exert antimicrobial effects through various mechanisms, and this warrants investigation against a panel of bacterial and fungal strains.

Experimental Workflows for Mechanism of Action Elucidation

To definitively determine the mechanism of action of this compound, a systematic experimental approach is required.

Initial Phenotypic Screening

The first step is to assess the broad biological effects of the compound.

Protocol: Cell Viability Assay (MTT Assay)

-

Cell Seeding: Plate cancer cell lines (e.g., MCF-7, A549, HeLa) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Target Identification

If the compound shows significant activity in phenotypic screens, the next step is to identify its molecular target(s).

Workflow: Target Identification Approaches

Caption: Workflow for identifying molecular targets of a bioactive compound.

Target Validation and Mechanistic Studies

Once potential targets are identified, they must be validated, and the downstream cellular effects must be characterized.

Protocol: Western Blot for Signaling Pathway Analysis

-

Cell Lysis: Treat cells with the compound for various times and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate 20-30 µg of protein per sample on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against the target protein and downstream signaling molecules (e.g., p-Akt, p-ERK).

-

Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

Hypothetical Signaling Pathway

Caption: A hypothetical signaling pathway inhibited by a thiazole compound.

Data Summary

The following table summarizes the diverse biological activities reported for various thiazole derivatives, providing a basis for the potential activities of this compound.

| Thiazole Derivative Class | Reported Biological Activity | Potential Mechanism of Action | Reference |

| 2-Aminothiazoles | Anticancer, Antimicrobial | Kinase Inhibition, Microtubule Disruption | [4][6] |

| Thiazolidinones | Anti-inflammatory | COX-1 Inhibition | [7] |

| Thiazole-Peptide Hybrids | Anticancer | Histone Deacetylase (HDAC) Inhibition | [6] |

| Fused Thiazole Systems | Antimicrobial, Anticancer | Various | [1][8] |

Conclusion and Future Directions

While the precise mechanism of action of this compound remains to be elucidated, its structural features strongly suggest potential interactions with key biological targets, particularly protein kinases and components of the microbial cell machinery. The experimental workflows outlined in this guide provide a clear path for future research to uncover its specific pharmacological profile. A thorough investigation, encompassing phenotypic screening, target identification, and detailed mechanistic studies, will be crucial in determining the therapeutic potential of this and other novel thiazole-containing compounds.

References

-

Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. [Link]

-

Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. ResearchGate. [Link]

-

THIAZOLE AND ITS DERIVATIVES: MEDICINAL IMPORTANCE AND VARIOUS ROUTES OF SYNTHESIS. JETIR. [Link]

-

Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC. National Center for Biotechnology Information. [Link]

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. [Link]

-

Thiazole conjugated amino acid derivatives as potent cytotoxic agents. RSC Publishing. [Link]

-

Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. ResearchGate. [Link]

-

Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies - PMC. National Center for Biotechnology Information. [Link]

-

Synthesis of novel biologically active thiazole dyes and their applications. Emerald Insight. [Link]

-

New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC. National Center for Biotechnology Information. [Link]

-

Synthesis of new thiazole and thiazolyl derivatives of medicinal significant-a short review. MedCrave. [Link]

-

Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones. Biopolymers and Cell. [Link]

-

Synthesis of some new 5- substituted of - JOCPR. Journal of Chemical and Pharmaceutical Research. [Link]

-

Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones. ResearchGate. [Link]

-

Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents - PMC. National Center for Biotechnology Information. [Link]

-

1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents. National Center for Biotechnology Information. [Link]

-

Ceftazidime - Wikipedia. Wikipedia. [Link]

Sources

- 1. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jetir.org [jetir.org]

- 3. Synthesis of new thiazole and thiazolyl derivatives of medicinal significant-a short review - MedCrave online [medcraveonline.com]

- 4. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [mdpi.com]

- 5. jocpr.com [jocpr.com]

- 6. Thiazole conjugated amino acid derivatives as potent cytotoxic agents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04425A [pubs.rsc.org]

- 7. Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ceftazidime - Wikipedia [en.wikipedia.org]

Thiazole Architectures in Modern Drug Discovery: A Technical Guide

Executive Summary: The "Privileged" Heterocycle

In the landscape of medicinal chemistry, the 1,3-thiazole ring stands as a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. Its ubiquity in FDA-approved therapeutics, ranging from the tyrosine kinase inhibitor Dasatinib (Sprycel) to the antiretroviral Ritonavir (Norvir), stems from its unique electronic profile. The thiazole ring offers a high degree of structural rigidity, a specific dipole moment, and the ability to engage in hydrogen bonding (via the nitrogen atom) and pi-stacking interactions (via the aromatic system).

This guide provides a technical roadmap for the rational design, synthesis, and validation of novel thiazole derivatives, focusing on their application in oncology and infectious disease.

Rational Design & Structure-Activity Relationships (SAR)

The utility of the thiazole core lies in its trifunctional nature. Effective ligand design requires independent optimization of the C2, C4, and C5 positions.

The Electronic Pharmacophore

-

Sulfur (Position 1): Increases lipophilicity (

) and can participate in non-covalent sulfur-aromatic interactions, crucial for binding in hydrophobic pockets of enzymes like kinases. -

Nitrogen (Position 3): Acts as a hydrogen bond acceptor (HBA). In kinase inhibitors, this nitrogen often interacts with the "hinge region" amino acids (e.g., Met318 in BRAF).

-

C2 Position: The most reactive site for nucleophilic attack during synthesis. It serves as the primary "gateway" for introducing diversity, typically via amine, amide, or hydrazone linkers.

SAR Visualization

The following diagram maps the functional significance of each position on the thiazole ring.

Figure 1: Functional mapping of the 1,3-thiazole pharmacophore. Each position offers distinct electronic and steric opportunities for ligand optimization.

Synthetic Architectures: The Hantzsch Protocol

While modern C-H activation methods exist, the Hantzsch Thiazole Synthesis remains the gold standard for library generation due to its reliability, atom economy, and tolerance of diverse functional groups.

Mechanism of Action

The reaction involves the condensation of an

-

S-Alkylation: The sulfur atom of the thioamide performs an

attack on the -

Cyclization: The nitrogen atom attacks the carbonyl carbon, followed by dehydration to aromatize the ring.

Workflow Visualization

Figure 2: The Hantzsch synthesis workflow.[2] A robust, convergent route for generating 2,4-disubstituted thiazoles.

Validated Experimental Protocol: Synthesis of 2-Amino-4-Arylthiazoles

Objective: Synthesis of a library of 2-amino-4-(4-chlorophenyl)thiazole.

Reagents:

-

4-Chloro-2-bromoacetophenone (1.0 eq)

-

Thiourea (1.2 eq)

-

Ethanol (absolute)[3]

-

Ammonium hydroxide or Sodium carbonate (for workup)

Step-by-Step Methodology:

-

Dissolution: In a 100 mL round-bottom flask, dissolve 5.0 mmol of 4-chloro-2-bromoacetophenone in 20 mL of absolute ethanol.

-

Addition: Add 6.0 mmol of thiourea. The mixture may turn slightly yellow.

-

Reflux: Equip with a condenser and reflux the mixture at 78°C for 2–4 hours. Monitor progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

-

Checkpoint: The disappearance of the starting bromide spot indicates completion.

-

-

Precipitation: Cool the reaction mixture to room temperature. A hydrobromide salt precipitate often forms.

-

Basification: Pour the mixture into 50 mL of ice-cold water. Adjust pH to ~9–10 using 10%

or -

Filtration: Filter the resulting solid under vacuum. Wash with cold water (3 x 10 mL) to remove inorganic salts.

-

Purification: Recrystallize from hot ethanol/water (9:1) to yield pure crystals.

Therapeutic Application: Kinase Inhibition in Oncology

Thiazole derivatives are potent ATP-competitive inhibitors. A primary application is targeting VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) to inhibit tumor angiogenesis.

Mechanism of Inhibition

Novel thiazole derivatives (specifically 2,4-disubstituted analogs) bind to the ATP-binding pocket of VEGFR-2. The nitrogen (N3) forms a hydrogen bond with Cys919 in the hinge region, while hydrophobic substituents at C4 occupy the hydrophobic back pocket, preventing ATP binding and subsequent autophosphorylation.

Signaling Pathway Blockade[4]

Figure 3: Mechanism of VEGFR-2 inhibition by thiazole derivatives. The inhibitor prevents the phosphorylation cascade required for angiogenesis.

Quantitative Data & Validation

When reporting novel derivatives, data must be tabulated for direct comparison against standard drugs (e.g., Sorafenib).

Table 1: Representative Cytotoxicity (IC50) and Kinase Inhibition Data

| Compound ID | R1 (C4-Aryl) | R2 (C2-Amine) | VEGFR-2 IC50 (nM) | MCF-7 (Breast) IC50 (µM) | HUVEC IC50 (µM) |

| TZ-01 | Phenyl | 125 ± 5 | 12.4 ± 1.1 | 15.2 ± 0.8 | |

| TZ-04 | 4-Cl-Phenyl | 45 ± 3 | 4.2 ± 0.5 | 5.1 ± 0.3 | |

| TZ-09 | 3,4-OMe-Phenyl | Hydrazone | 12 ± 2 | 0.8 ± 0.1 | 1.2 ± 0.2 |

| Sorafenib | - | - | 30 ± 5 | 2.5 ± 0.4 | 3.0 ± 0.5 |

Note: Data simulated for illustrative purposes based on typical SAR trends where electron-donating groups (OMe) and hydrazone linkers enhance binding affinity [1, 3].

Future Outlook: Beyond Inhibition

The field is moving beyond simple occupancy-driven inhibition.

-

PROTACs: Thiazoles are being used as the "warhead" ligand to recruit E3 ligases for targeted protein degradation.

-

Covalent Inhibitors: Introduction of acrylamide groups at the C2 position allows for covalent bonding to cysteine residues in the ATP pocket, offering irreversible inhibition and prolonged duration of action.

References

-

Design strategy and SAR for newly developed thiazole-based hybrids. ResearchGate. (2024). Link

-

Structures of thiazole-bearing drugs recently approved by the FDA. ResearchGate. (2024). Link

-

Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. MDPI. (2022). Link

-

Hantzsch Thiazole Synthesis Protocol. Chem Help Asap. (2024). Link

-

Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma. PubMed Central. (2025). Link

-

Discovery of novel hydrazinyl thiazole derivatives as potent anticancer agents by inhibiting eIF4E/eIF4G interactions. European Journal of Medicinal Chemistry. (2025). Link

Sources

- 1. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemhelpasap.com [chemhelpasap.com]

- 3. Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition [mdpi.com]

Analytical Profile: 1H NMR of 1-(5-Methyl-1,3-thiazol-2-yl)propan-1-amine

[1]

Executive Summary & Structural Context

Compound Class: 2-Substituted-5-methylthiazole (Chiral

This guide moves beyond basic peak listing. It deconstructs the spin-system interactions that validate the connectivity between the aliphatic amine "tail" and the heteroaromatic "head."

Structural Numbering Scheme

For the purpose of this analysis, the following numbering is applied:

Experimental Protocol & Sample Preparation

The chemical shift of the

Recommended Protocol

-

Solvent Selection:

-

Primary:

(Chloroform-d) + 0.03% TMS. Why: Provides the best resolution for the aliphatic chain and allows observation of the amine protons (if dry). -

Secondary:

. Why: Use if the hydrochloride salt is being analyzed or if

-

-

Sample Concentration: 10–15 mg in 0.6 mL solvent. High concentrations may shift the

signal downfield due to hydrogen bonding. -

D2O Exchange (Validation Step):

-

Acquire standard 1H spectrum.[5]

-

Add 1 drop

, shake, and re-acquire. -

Observation: Disappearance of the broad singlet (1.5–2.0 ppm) confirms the primary amine.

-

1H NMR Spectral Assignment (Theoretical Consensus)

Solvent:

Summary Table

| Shift ( | Mult. | Integral | Coupling ( | Assignment | Structural Logic |

| 7.30 – 7.35 | q (fine) | 1H | H-4 (Thiazole) | Deshielded aromatic proton. Shows allylic coupling to 5-Me. | |

| 3.95 – 4.05 | dd / t | 1H | H-1' (Methine) | ||

| 2.40 – 2.45 | d | 3H | 5-Me | Methyl on thiazole. Doublet due to long-range coupling with H-4. | |

| 1.65 – 1.85 | m | 2H | Complex | H-2' (Methylene) | Diastereotopic . Protons are chemically non-equivalent due to chiral center at C1'. |

| 1.50 – 1.80 | br s | 2H | - | -NH2 | Exchangeable. Shift varies with water content/conc. |

| 0.90 – 0.95 | t | 3H | H-3' (Methyl) | Terminal methyl of the propyl chain. |

Detailed Mechanistic Analysis

A. The Thiazole "Fingerprint" (H-4 and 5-Me)

The most critical validation of the 5-methyl-1,3-thiazole core is the interaction between the proton at position 4 and the methyl group at position 5.

-

Observation: The aromatic proton (H-4) appears as a singlet at low resolution but resolves into a quartet (

Hz) at high field (500 MHz+). -

Reciprocity: The 5-Methyl group appears as a doublet with the identical coupling constant.

-

Expert Note: If H-4 appears as a perfect singlet without line broadening, suspect the 4-methyl isomer or a lack of resolution.

B. The Chiral Center & Diastereotopicity

The carbon at position 1' (C1') is chiral. This creates a magnetic asymmetry for the adjacent protons at C2'.

-

Mechanism: The two protons on C2' (

and -

Spectral Result: Instead of a clean quintet/quartet, the region at 1.65–1.85 ppm will appear as a complex multiplet (ABX or ABXY system) or two distinct multiplets if the resolution is high enough.

C. The Alpha-Methine (H-1')

-

Shift Logic: This proton is unique. It is deshielded by three factors:

-

The anisotropic effect of the Thiazole ring.

-

The electronegativity of the

nitrogen in the ring. -

The primary amine (

) attached directly to the carbon.

-

-

Validation: In the HCl salt form, this peak shifts significantly downfield (approx +0.5 to +0.8 ppm) due to the protonation of the adjacent amine.

Analytical Workflow Visualization

The following diagram illustrates the logical flow for confirming the structure, specifically distinguishing it from common regioisomers (e.g., 4-methylthiazole derivatives).

Caption: Logical decision tree for validating the 2,5-substitution pattern via 1H NMR.

Impurity Profiling

When synthesizing this compound (often via reduction of the corresponding ketone or nitrile), specific impurities are common.

-

Starting Material (Ketone): Look for a methyl singlet at ~2.6–2.7 ppm (acetyl group) if synthesized from 1-(5-methylthiazol-2-yl)propan-1-one.

-

Over-Alkylation (Secondary Amine): Look for splitting of the amine signal or complex alkyl patterns if reductive amination went too far (dimer formation).

-

Residual Solvents:

References

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for general chemical shift logic).

- Metzger, J. V. (1979). Thiazole and its derivatives. Wiley-Interscience. (Authoritative source on Thiazole ring shifts and coupling constants).

-

Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer.

-

ChemicalBook. (n.d.). NMR Spectrum of 2-Amino-5-methylthiazole (Analogous Fragment). Retrieved from (Used for validating the 5-methyl/H4 coupling patterns).

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 1000000+ (Thiazole derivatives). Retrieved from

Sources

- 1. 2-Amino-5-methylthiazole(7305-71-7) 1H NMR spectrum [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Noncovalent Interactions in the Molecular Geometries of 4-Methylthiazole···H2O and 5-Methylthiazole···H2O Revealed by Microwave Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. propylamine low high resolution 1H proton nmr spectrum of propanaamine analysis interpretation of chemical shifts ppm spin spin line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. jocpr.com [jocpr.com]

- 7. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nanobioletters.com [nanobioletters.com]

- 9. rsc.org [rsc.org]

A Senior Application Scientist's Guide to the ¹³C NMR Structural Elucidation of 1-(5-Methyl-1,3-thiazol-2-yl)propan-1-amine

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of 1-(5-methyl-1,3-thiazol-2-yl)propan-1-amine using Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy. Tailored for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data to offer an in-depth analysis grounded in established spectroscopic principles. We will explore the theoretical underpinnings of ¹³C NMR, present a robust experimental protocol, predict and interpret the resulting spectrum, and discuss advanced techniques for unambiguous peak assignment. The methodologies described herein are designed to be self-validating, ensuring a high degree of confidence in the final structural determination.

Introduction: The Imperative for Spectroscopic Precision

In the field of medicinal chemistry and drug development, the precise structural characterization of novel chemical entities is a foundational requirement. This compound, a molecule incorporating a substituted thiazole heterocycle, represents a class of compounds with significant pharmacological potential.[1] The thiazole ring is a key structural motif in numerous bioactive compounds, including antimicrobial and anti-inflammatory agents.[2]

¹³C NMR spectroscopy offers a direct and powerful method for probing the carbon skeleton of a molecule.[3] Unlike ¹H NMR, which provides information about the proton environments, ¹³C NMR allows for the direct observation of each unique carbon atom, providing invaluable data on its hybridization, connectivity, and electronic environment.[4] This guide will systematically deconstruct the ¹³C NMR analysis of the target molecule, providing the rationale behind experimental choices to ensure accurate and reproducible results.

Foundational Principles: ¹³C NMR Spectroscopy

A standard ¹³C NMR experiment involves irradiating a sample with radiofrequency pulses in a strong magnetic field and measuring the resonance frequencies of the ¹³C nuclei. The natural abundance of the ¹³C isotope is only about 1.1%, which, combined with its lower gyromagnetic ratio, makes the technique inherently less sensitive than ¹H NMR.[5][6] To counteract this, spectra are typically acquired over numerous scans.

Modern ¹³C NMR spectra are almost always acquired with broadband proton decoupling. This technique irradiates all protons simultaneously, which collapses the carbon-proton spin-spin couplings, resulting in a simplified spectrum where each unique carbon atom appears as a single sharp line.[3] This simplification is crucial for interpreting the spectra of complex molecules.

The key parameter in ¹³C NMR is the chemical shift (δ) , measured in parts per million (ppm). The chemical shift of a given carbon is highly sensitive to its local electronic environment. Key influencing factors include:

-

Hybridization: sp²-hybridized carbons (alkenes, aromatics) and sp-hybridized carbons (alkynes) resonate at a higher frequency (downfield) compared to sp³-hybridized carbons (alkanes).[7]

-

Electronegativity: Attachment to electronegative atoms (e.g., nitrogen, sulfur) deshields the carbon nucleus, causing a downfield shift to a higher ppm value.[8]

-

Anisotropic Effects: The magnetic fields generated by π-electron systems (like the thiazole ring) can cause significant shielding or deshielding effects.

Predicted ¹³C NMR Spectrum and Structural Assignment

Based on established chemical shift ranges and data from similar structural motifs, we can predict the approximate chemical shifts for the seven unique carbon atoms in this compound.[9][10][11]

Molecular Structure:

C₇H₁₂N₂S

This compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale & Supporting Evidence |

| C2 (Thiazole) | 168 - 172 | This quaternary carbon is bonded to two heteroatoms (N and S), resulting in significant deshielding and a far downfield shift. For comparison, the C2 of 2-aminothiazole derivatives often appears in the δ 169–171 ppm range.[12] |

| C4 (Thiazole) | 148 - 152 | This sp² methine (CH) carbon is part of the heterocyclic aromatic system. Its chemical shift is influenced by the adjacent sulfur atom and the overall electron distribution in the ring. |

| C5 (Thiazole) | 120 - 125 | This quaternary sp² carbon is substituted with a methyl group. It is typically found upfield relative to the unsubstituted C4 carbon. |

| C1' (Propanamine) | 55 - 60 | This sp³ methine (CH) carbon is directly attached to the electron-withdrawing thiazole ring and the nitrogen of the amine group, causing a notable downfield shift compared to a simple alkane. |

| C2' (Propanamine) | 28 - 33 | A standard sp³ methylene (CH₂) carbon, its chemical shift is influenced by the adjacent C1' carbon. |

| C3' (Propanamine) | 10 - 15 | This terminal methyl (CH₃) carbon of the propyl chain is expected to be the most upfield signal in the aliphatic region. |

| C5-CH₃ (Methyl) | 11 - 16 | The methyl group attached to the thiazole ring. Its chemical shift is similar to the terminal propyl methyl group but can be distinguished using advanced NMR techniques. |

Experimental Protocol: A Self-Validating Workflow

Adherence to a rigorous and well-documented protocol is essential for obtaining high-quality, reproducible data.

Sample Preparation

-

Analyte Preparation: Accurately weigh approximately 50-100 mg of this compound. The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable time, typically targeting 50-200 mM.[13]

-

Solvent Selection: Dissolve the sample in ~0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice due to its excellent solubilizing properties for many organic compounds and its single, well-characterized solvent peak at ~77.0 ppm.[14] The choice of solvent can influence chemical shifts, so consistency is key.[15][16]

-

Internal Standard: Add a small drop of tetramethylsilane (TMS) as an internal standard. TMS provides a reference signal at 0.0 ppm, against which all other chemical shifts are measured.[17]

-

Filtration & Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Capping: Securely cap the NMR tube to prevent solvent evaporation.

Instrument Configuration & Data Acquisition

The following parameters are typical for a 400 MHz spectrometer and should be adjusted as necessary based on the specific instrument and sample concentration.[18][19]

-

Experiment Setup: Load a standard ¹³C{¹H} pulse program (e.g., zgpg30 on a Bruker instrument). This is a proton-decoupled experiment with a 30° pulse angle.

-

Locking and Shimming: Insert the sample into the magnet. Lock the spectrometer onto the deuterium signal of the CDCl₃ solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.[13]

-

Tuning and Matching: Tune and match the ¹³C probe to the sample to ensure efficient transfer of radiofrequency power.

-

Acquisition Parameters:

-

Spectral Width (SW): ~240 ppm (from -20 to 220 ppm) to ensure all carbon signals are captured.[20]

-

Number of Scans (NS): Start with 1024 scans. This number may be increased significantly for dilute samples to improve the signal-to-noise ratio.[20]

-

Relaxation Delay (D1): 1-2 seconds. This delay allows for the nuclei to return to equilibrium between pulses. A longer delay (e.g., 5*T₁) is necessary for quantitative analysis, especially for quaternary carbons which have longer relaxation times.[6]

-

Acquisition Time (AQ): ~1-2 seconds.

-

-

DEPT Experiments: To confirm the assignments, acquire DEPT-90 and DEPT-135 spectra.[21][22]

The overall experimental workflow can be visualized as follows:

Data Interpretation and Validation

The combination of the broadband decoupled ¹³C spectrum and the DEPT spectra provides a powerful, self-validating system for structural elucidation.[24]

-

Step 1: Identify all Carbon Signals: The standard ¹³C spectrum will show seven distinct signals, corresponding to the seven unique carbon atoms.

-

Step 2: Identify CH Carbons: The DEPT-90 spectrum will show only the signals for C4 and C1'.

-

Step 3: Identify CH, CH₂, and CH₃ Carbons: The DEPT-135 spectrum will show:

-

Positive peaks for C4, C1', C3', and C5-CH₃.

-

A negative peak for C2'.

-

-

Step 4: Identify Quaternary Carbons: The signals present in the standard ¹³C spectrum but absent from the DEPT-135 spectrum correspond to the quaternary carbons: C2 and C5.

By systematically applying this logic, each carbon signal can be unambiguously assigned to its corresponding atom in the molecular structure, confirming the initial predictions and validating the final assignment.

Conclusion

This guide has detailed a comprehensive and scientifically rigorous approach to the ¹³C NMR analysis of this compound. By integrating foundational principles with a robust experimental workflow that includes advanced techniques like DEPT, researchers can achieve unambiguous structural elucidation. The causality-driven explanations for experimental choices and spectral predictions provide a framework for applying these methods to other novel heterocyclic compounds, ensuring data integrity and accelerating the drug discovery and development process.

References

-

Fiveable. (2025, August 15). DEPT 13C NMR Spectroscopy. Organic Chemistry Class Notes. [Link]

-

Figeys, H. P., & Figeys-Fauconnier, D. (1976). A Study of Solvent Effects on the 13C Nuclear Magnetic Resonance Spectra of Cholesterol, Pyridine, And Uridine. Canadian Journal of Chemistry, 54(22), 3501-3507. [Link]

-

Chemistry LibreTexts. (2024, March 19). 13.11: DEPT ¹³C NMR Spectroscopy. [Link]

-

OpenStax. (2023, September 20). 13.12 DEPT 13C NMR Spectroscopy. Organic Chemistry. [Link]

-

Anasazi Instruments. (2021, May 24). DEPT NMR vs APT NMR : Which is Best C13 NMR Experiment For You?[Link]

-

Chemistry Steps. (2023, September 26). DEPT NMR: Signals and Problem Solving. [Link]

-

Royal Society of Chemistry. (n.d.). Impact of solvent interactions on 1H and 13C chemical shifts investigated using DFT and a reference dataset recorded in CDCl3 and CCl4. [Link]

-

Kocabas, E., & Seferoglu, Z. (2010). A RAPID AND HIGH-YIELDING SYNTHESIS OF THIAZOLES AND AMINOTHIAZOLES USING TETRABUTYLAMMONIUM SALTS. Hacettepe Journal of Biology and Chemistry, 38(3), 209-216. [Link]

-

Chemistry LibreTexts. (2022, July 20). 5.6: 13C-NMR Spectroscopy. [Link]

-

University of Missouri-St. Louis. (2023, July 24). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. [Link]

-

Sharma, V. P. (2004). 13C-NMR Studies of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry, 16(3-4), 1471-1474. [Link]

-

University of California, San Diego. (n.d.). 13-C NMR Protocol for beginners AV-400. [Link]

-

EPFL. (n.d.). 13C NMR. [Link]

-

University of Calgary. (n.d.). 13C NMR Spectroscopy. [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information (SI) for Chemical Science. [Link]

-

CEITEC. (n.d.). Measuring methods available and examples of their applications: 13C NMR. [Link]

-

Washington University in St. Louis. (n.d.). Running 13C spectra. [Link]

-

Chemistry Stack Exchange. (2012, May 31). 13C NMR spectrum only showing solvent. [Link]

-

ResearchGate. (n.d.). The ¹H & ¹³C NMR spectra of thiazole derivative 10d. [Link]

-

MDPI. (2024, April 24). Functionalization of 2-Mercapto-5-methyl-1,3,4-thiadiazole. [Link]

-

Unknown. (n.d.). 13-C NMR Chemical Shift Table.pdf. [Link]

-

Unknown. (n.d.). CONTENTS 1. 13C NMR spectroscopy • Chemical shift. [Link]

-

Oregon State University. (2022, March 9). 13C NMR Chemical Shift. [Link]

-

MDPI. (2024, December 23). DFT Approach for Predicting 13 C NMR Shifts of Atoms Directly Coordinated to Pt: Scopes and Limitations. [Link]

-